molecular formula C13H18N2S B14406854 1,5,5-Trimethyl-4-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-imidazole CAS No. 84212-23-7

1,5,5-Trimethyl-4-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-imidazole

Cat. No.: B14406854
CAS No.: 84212-23-7
M. Wt: 234.36 g/mol
InChI Key: NRTDXYUWAHRHMA-UHFFFAOYSA-N
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Description

1,5,5-Trimethyl-4-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a methylsulfanylphenyl group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,5-Trimethyl-4-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(methylsulfanyl)benzaldehyde with 2,2,4-trimethyl-1,3-pentanedione in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1,5,5-Trimethyl-4-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Reduced imidazole derivatives

    Substitution: Nitrated or halogenated phenyl derivatives

Scientific Research Applications

1,5,5-Trimethyl-4-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its imidazole ring.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1,5,5-Trimethyl-4-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or acting as a catalyst. Additionally, the compound’s structural features allow it to interact with biological macromolecules, potentially modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,5,5-Tetramethyl-4-(methylsulfanyl)-2,5-dihydro-1H-imidazole
  • N-(4-Fluorophenyl)-2,7,7-trimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Uniqueness

1,5,5-Trimethyl-4-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and physical properties

Properties

CAS No.

84212-23-7

Molecular Formula

C13H18N2S

Molecular Weight

234.36 g/mol

IUPAC Name

1,5,5-trimethyl-4-(4-methylsulfanylphenyl)-2H-imidazole

InChI

InChI=1S/C13H18N2S/c1-13(2)12(14-9-15(13)3)10-5-7-11(16-4)8-6-10/h5-8H,9H2,1-4H3

InChI Key

NRTDXYUWAHRHMA-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=NCN1C)C2=CC=C(C=C2)SC)C

Origin of Product

United States

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